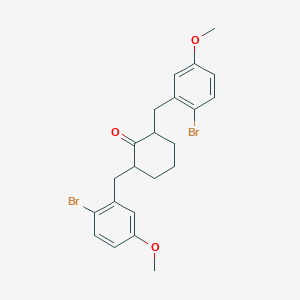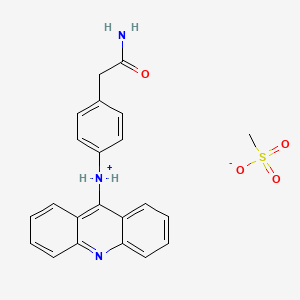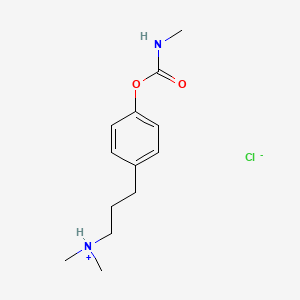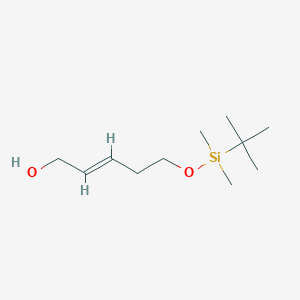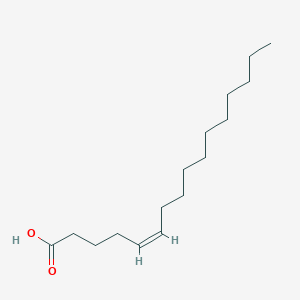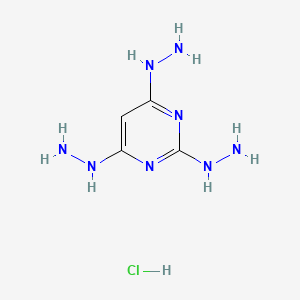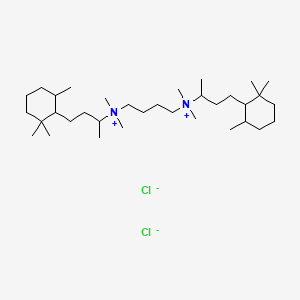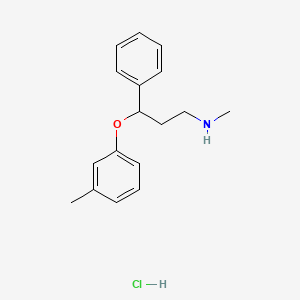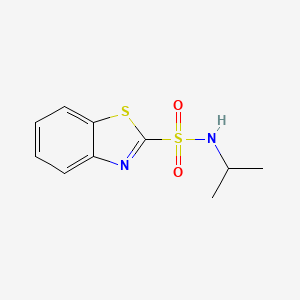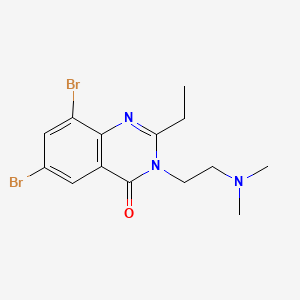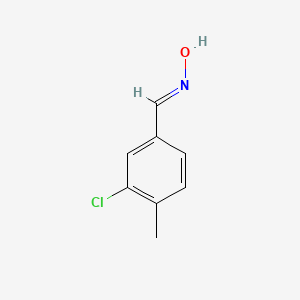
(R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propaquizafop is a post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is primarily used to control a wide range of annual and perennial grass weeds in various crops such as sugar beets, canola, soybean, sunflower, vegetables, orchards, vineyards, and forests . The compound is known for its selective action, targeting grass weeds while leaving broadleaf crops unharmed .
準備方法
Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid with 2-isopropylideneaminooxyethanol . The reaction conditions typically involve the use of a solvent such as acetonitrile and a catalyst to facilitate the esterification process . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and analysis of the final product .
化学反応の分析
Propaquizafop undergoes several types of chemical reactions, including:
Oxidation: Propaquizafop can be oxidized to form various metabolites, including quizalofop.
Hydrolysis: In the soil environment, propaquizafop degrades to quizalofop through the hydrolysis of the ester bond.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents, water (for hydrolysis), and nucleophiles. The major products formed from these reactions are quizalofop and other related metabolites .
科学的研究の応用
Propaquizafop has several scientific research applications, including:
Agriculture: It is widely used as a herbicide to control grass weeds in various crops, improving crop yield and quality.
Environmental Studies: Research on the dissipation and persistence of propaquizafop in soil and plants helps understand its environmental impact and efficacy.
Biochemistry: Studies on the mechanism of action of propaquizafop contribute to the understanding of enzyme inhibition and herbicide resistance.
作用機序
Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds . The compound is absorbed through the leaf surface and translocated throughout the plant, accumulating in the active growing regions of stems and roots .
類似化合物との比較
Propaquizafop is part of the aryloxyphenoxypropionate group of herbicides, which includes similar compounds such as:
Quizalofop: Another ACCase inhibitor with a similar mode of action.
Fluazifop: Also inhibits ACCase and is used to control grass weeds in various crops.
Fenoxaprop: Another member of the aryloxyphenoxypropionate group with similar herbicidal properties.
Propaquizafop is unique in its specific chemical structure, which provides selective action against grass weeds while being safe for broadleaf crops .
特性
分子式 |
C22H22ClN3O5 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 |
InChIキー |
QFPFELIAVNQMCW-OAHLLOKOSA-N |
異性体SMILES |
C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
正規SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



